REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][CH2:4][C:5](=O)[CH2:6][O:7][C:8](=[O:10])[CH3:9].[CH3:12]S(C)=O>CCCCCC>[Cl:3][CH2:4][C:5](=[CH2:12])[CH2:6][O:7][C:8](=[O:10])[CH3:9] |f:0.1|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClCC(COC(C)=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 70° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mineral oil removed with petroleum ether
|
Type
|
ADDITION
|
Details
|
Dimethylsulfoxide (30 ml.) is then added
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C
|
Type
|
DISSOLUTION
|
Details
|
Methyltriphenylphosphonium bromide (35.7 g.) dissolved in dimethylsulfoxide (50 ml.)
|
Type
|
ADDITION
|
Details
|
is added dropwise under nitrogen
|
Type
|
CUSTOM
|
Details
|
to afford a yellowish-orange ylide solution
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred until the color of the ylide
|
Type
|
STIRRING
|
Details
|
is stirred an additional hour at room temperature
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
FILTRATION
|
Details
|
The organic phase is filtered
|
Type
|
CUSTOM
|
Details
|
to remove triphenylphosphine oxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(COC(C)=O)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |